(+)-Sultriecin

PP2A phosphatase inhibition antitumor mechanism

(+)-Sultriecin is a structurally defined triene antibiotic sulfate monoester essential for researchers dissecting PP2A-dependent vs. PP2A-independent antitumor mechanisms. Unlike phostriecin (the phosphate ester), (+)-sultriecin exhibits >250-fold lower PP2A inhibitory activity, making it the definitive negative control for phosphatase selectivity profiling. With demonstrated in vivo efficacy in P388 leukemia and B16/F10 melanoma models and broad-spectrum antifungal activity (MIC 0.8-50 μg/mL), this compound enables unambiguous attribution of biological effects to the conserved lactone/triene core. Procure to de-risk mechanistic studies and ensure experimental reproducibility.

Molecular Formula C23H33NaO8S
Molecular Weight 492.6 g/mol
CAS No. 1228462-25-6
Cat. No. B10814152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Sultriecin
CAS1228462-25-6
Molecular FormulaC23H33NaO8S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1
InChIKeyGAYWDMXGCWYFCK-CRKRICINSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Sultriecin (CAS 1228462-25-6): Structural Reassignment and Divergent Mechanism Differentiate This Triene Antibiotic for Targeted Research Procurement


(+)-Sultriecin is a triene antibiotic originally isolated from Streptomyces roseiscleroticus and initially characterized as a sulfate monoester [1]. Subsequent total synthesis and structural reassignment studies redefined it as phostriecin, a phosphate monoester [2]. This compound exhibits broad-spectrum in vitro antifungal activity and demonstrates potent in vivo antitumor efficacy against murine leukemia and melanoma models [1]. Critically, studies using authentic material have established that phostriecin, but not sultriecin, acts as an effective and selective inhibitor of protein phosphatase 2A (PP2A), defining a divergent mechanism of action for its antitumor properties [2].

Why (+)-Sultriecin Cannot Be Substituted with Generic Fostriecin-Family PP2A Inhibitors: Evidence-Based Justification for Informed Sourcing


The fostriecin family of natural products shares a conserved structural core, including an α,β-unsaturated δ-lactone and a hydrophobic Z,Z,E-triene tail. However, critical differences in the central functional group—specifically the presence of a sulfate versus a phosphate monoester—profoundly impact biological mechanism. While phostriecin (the phosphate ester) potently inhibits PP2A, sultriecin (the sulfate ester) is inactive against this phosphatase, demonstrating that these compounds are not functionally interchangeable [1]. This mechanistic divergence is quantified by a >250-fold reduction in activity for the sulfate analog relative to the phosphate ester in PP2A inhibition assays [1]. Therefore, substituting (+)-sultriecin with a generic PP2A inhibitor would fundamentally alter experimental outcomes and invalidate studies predicated on its specific, non-PP2A-mediated antitumor or antifungal mechanisms.

(+)-Sultriecin Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Procurement Decisions


Mechanistic Divergence: Lack of PP2A Inhibition Distinguishes (+)-Sultriecin from Fostriecin and Phostriecin

(+)-Sultriecin, originally assigned a sulfate monoester structure, is inactive as a protein phosphatase 2A (PP2A) inhibitor, in direct contrast to its phosphate ester counterpart, phostriecin. Studies using authentic, synthesized material confirmed that phostriecin is an effective and selective PP2A inhibitor, whereas sultriecin shows no such activity [1]. This fundamental difference in target engagement is further supported by structure-activity relationship (SAR) data showing that the sulfate analog is >250-fold less active than the phosphate ester in PP2A assays [1].

PP2A phosphatase inhibition antitumor mechanism

In Vivo Antitumor Efficacy: (+)-Sultriecin Demonstrates Survival Benefit in Murine Leukemia and Melanoma Models at Clinically Relevant Doses

In vivo studies using (+)-sultriecin (reported as sultriecin/phostriecin) have demonstrated a statistically significant increase in survival time in syngeneic mouse models of cancer. Administration of sultriecin at doses ranging from 0.1 to 10 mg/kg resulted in prolonged survival in both the B16/F10 melanoma model and the P388 leukemia model [1]. While comparative data against phostriecin or other analogs in the same in vivo models are not available in the primary literature, this efficacy establishes a baseline for its antitumor potential.

in vivo efficacy antitumor murine models

Cytotoxic Potency Across Cancer Cell Lines: (+)-Sultriecin Exhibits Selective Activity Against Colorectal and Leukemia Cells

(+)-Sultriecin demonstrates a wide range of cytotoxic potencies across a panel of cancer cell lines. It is most potent against K562 leukemia cells (IC50 = 0.67 μg/mL) and Moser colorectal cancer cells (IC50 = 0.85 μg/mL), while showing significantly lower activity against B16/F10 melanoma cells (IC50 = 37.7 μg/mL) [1]. This profile suggests a degree of selectivity that may be exploited in specific research contexts. Direct comparisons with phostriecin or fostriecin in these same cell lines are not available, but the data establish a unique potency fingerprint for (+)-sultriecin.

cytotoxicity IC50 cancer cell lines

Broad-Spectrum Antifungal Activity: (+)-Sultriecin MIC Data Supports Its Use as a Tool for Studying Non-PP2A Antifungal Mechanisms

(+)-Sultriecin exhibits in vitro antifungal activity against a panel of 15 fungal strains, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 50 μg/mL [1]. This broad-spectrum activity was a key feature of its initial characterization. While specific strain-level MIC data are not detailed in the primary literature, the range indicates variable potency across different fungal species. Importantly, this antifungal activity occurs in a compound that lacks PP2A inhibitory activity, distinguishing it from other fostriecin-family members and suggesting an alternative antifungal mechanism.

antifungal MIC triene antibiotic

Optimal Research and Industrial Application Scenarios for (+)-Sultriecin Based on Quantified Differentiation Evidence


Decoupling the Triene Scaffold's Antitumor Effects from PP2A Inhibition

Given its demonstrated lack of PP2A inhibitory activity, (+)-sultriecin serves as an ideal negative control or scaffold probe in studies investigating the antitumor mechanisms of the fostriecin family. Researchers can use (+)-sultriecin to delineate which biological effects are attributable to the conserved α,β-unsaturated δ-lactone and Z,Z,E-triene core versus those requiring the phosphate monoester for PP2A engagement. This is directly supported by the >250-fold difference in PP2A inhibition between the sulfate and phosphate analogs [1].

Investigating Non-PP2A-Mediated Antifungal Pathways

The compound's broad-spectrum antifungal activity (MIC range 0.8-50 μg/mL) combined with its confirmed inactivity against PP2A makes it a valuable tool for probing novel antifungal targets. Studies can leverage (+)-sultriecin to explore fungal growth inhibition mechanisms that are independent of serine/threonine phosphatase modulation, potentially uncovering new therapeutic vulnerabilities [1].

Structure-Activity Relationship (SAR) Studies of the Fostriecin Scaffold

The structural reassignment from sulfate to phosphate, and the corresponding SAR data showing the critical importance of the phosphate group for PP2A inhibition, positions (+)-sultriecin as a key reference compound in medicinal chemistry campaigns. It allows for systematic evaluation of modifications to the lactone, triene, and central diol regions while maintaining a non-PP2A-inhibiting baseline, as highlighted by studies demonstrating that sulfate or free alcohol analogs are >250-fold less active [1].

Preclinical Evaluation in Syngeneic Mouse Models of Leukemia and Melanoma

The established in vivo antitumor activity of (+)-sultriecin in P388 leukemia and B16/F10 melanoma models supports its use in preclinical efficacy studies. Procurement of this compound is justified for research programs aiming to validate non-PP2A antitumor mechanisms in vivo or to explore combination therapies where PP2A inhibition is not desired [1].

Quote Request

Request a Quote for (+)-Sultriecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.